7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one
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Overview
Description
The compound “7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarin derivatives have wide applications in diverse areas such as pharmaceuticals, dyes, and liquid crystals . They are known for their unique stability and strong fluorescence, making them valuable in fluorescent probes, dyes, and optical materials .
Synthesis Analysis
The synthesis of this compound can be based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results .Molecular Structure Analysis
The coumarin ring in the compound is essentially planar, with an r.m.s. deviation of 0.012 A . An intramolecular O—H N hydrogen bond forms an S(6) ring motif . The piperazine ring adopts a chair conformation .Chemical Reactions Analysis
The compound was formed through Pechmann reaction between resorcinol and ethyl acetoacetate . Then, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one was prepared via reacting 7H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 380.4g/mol and a molecular formula of C22H24N2O4 . It is canonicalized with an XLogP3-AA of 2.4 and an exact mass of 380.17360725 .Scientific Research Applications
Antimicrobial Activity and Molecular Docking Studies Research has shown that coumarin derivatives, including variations of the compound , exhibit significant antimicrobial activity. Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives and evaluated their antimicrobial efficacy. These compounds demonstrated considerable antibacterial and antifungal activities, comparable to standard treatments. Further insight was gained through molecular docking studies, which revealed a good correlation between the experimental inhibitory potency of the derivatives and the estimated scores by genetic algorithms, suggesting their potential as antimicrobial agents (Mandala et al., 2013).
Neuroprotective Effects Another area of research interest is the neuroprotective potential of coumarin derivatives. A study by Zuo et al. (2015) on compound IMM-H004, a derivative of coumarin, highlighted its antioxidant and neuroprotective roles in cerebral ischemia models. This suggests that modifications of the compound structure could enhance its efficacy in protecting against neurodegenerative diseases, indicating a promising avenue for therapeutic applications (Zuo et al., 2015).
Catalysis and Synthetic Applications The compound and its derivatives also find applications in catalysis and synthetic chemistry. For instance, Niknam et al. (2013) explored the use of silica-bonded N-propylpiperazine as a catalyst for the synthesis of various chromen derivatives, demonstrating the versatility and efficiency of these compounds in facilitating chemical reactions. This approach not only enhances the yields of desired products but also contributes to the development of greener and more sustainable chemical processes (Niknam et al., 2013).
Anticholinesterase Activity Filippova et al. (2019) investigated the synthesis of chromen-4-ones with anticholinesterase activity, showcasing the potential of such compounds in treating conditions associated with cholinergic dysfunction. By developing a series of derivatives, they were able to assess the inhibitory activity against butyrylcholinesterase, providing insights into the therapeutic prospects of these molecules in neurodegenerative diseases (Filippova et al., 2019).
Sensor Applications Coumarin derivatives have also been explored for their sensor applications. Joshi et al. (2016) synthesized a compound that demonstrated high sensitivity for detecting Fe3+ and Cu2+ ions in aqueous solutions. This property is particularly valuable in environmental monitoring and bioanalytical applications, where the detection of metal ions is crucial (Joshi et al., 2016).
Future Directions
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-17-8-9-19(25)18(14-24-12-10-23(2)11-13-24)21(17)27-22(26)20(15)16-6-4-3-5-7-16/h3-9,25H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMLSWKBWJKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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